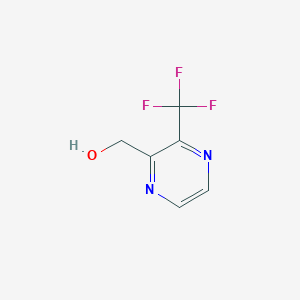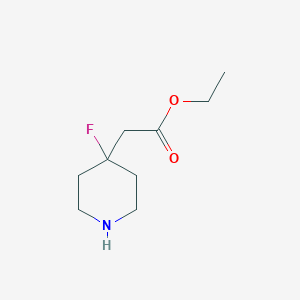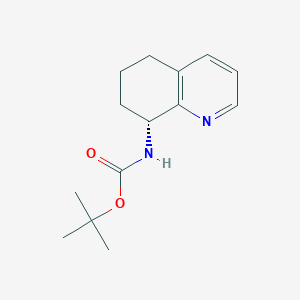
(R)-2-(4-Chloro-3-nitrophenyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(4-Chloro-3-nitrophenyl)pyrrolidine is a chiral compound featuring a pyrrolidine ring substituted with a 4-chloro-3-nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-Chloro-3-nitrophenyl)pyrrolidine typically involves the reaction of 4-chloro-3-nitrobenzaldehyde with a chiral pyrrolidine derivative under specific conditions. The reaction may be catalyzed by a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide or tetrahydrofuran are commonly used. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of ®-2-(4-Chloro-3-nitrophenyl)pyrrolidine may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of chiral catalysts and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for further applications.
Análisis De Reacciones Químicas
Types of Reactions
®-2-(4-Chloro-3-nitrophenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, acidic or basic conditions.
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or methanol.
Major Products Formed
Reduction: 2-(4-Amino-3-nitrophenyl)pyrrolidine.
Oxidation: 2-(4-Chloro-3-nitrophenyl)pyrrolidine oxide.
Substitution: 2-(4-Substituted-3-nitrophenyl)pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-2-(4-Chloro-3-nitrophenyl)pyrrolidine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and the development of enantiomerically pure compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies and help elucidate the mechanisms of enzyme-substrate interactions.
Medicine
In medicinal chemistry, ®-2-(4-Chloro-3-nitrophenyl)pyrrolidine is explored for its potential therapeutic applications. It may act as a precursor for the synthesis of pharmaceutical agents targeting specific biological pathways.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer science and material engineering.
Mecanismo De Acción
The mechanism of action of ®-2-(4-Chloro-3-nitrophenyl)pyrrolidine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
®-2-(4-Chloro-3-nitrophenyl)ethan-1-ol: Similar in structure but with an ethan-1-ol group instead of a pyrrolidine ring.
4-Chloro-3-nitrophenyl Isocyanate: Contains an isocyanate group instead of a pyrrolidine ring.
3-(4-Chloro-3-nitrophenyl)pyrrolidine: Similar but with different stereochemistry.
Uniqueness
®-2-(4-Chloro-3-nitrophenyl)pyrrolidine is unique due to its chiral pyrrolidine ring, which imparts specific stereochemical properties. This makes it valuable in asymmetric synthesis and the development of enantiomerically pure compounds, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C10H11ClN2O2 |
|---|---|
Peso molecular |
226.66 g/mol |
Nombre IUPAC |
(2R)-2-(4-chloro-3-nitrophenyl)pyrrolidine |
InChI |
InChI=1S/C10H11ClN2O2/c11-8-4-3-7(6-10(8)13(14)15)9-2-1-5-12-9/h3-4,6,9,12H,1-2,5H2/t9-/m1/s1 |
Clave InChI |
BQLSIOGBNKLNEV-SECBINFHSA-N |
SMILES isomérico |
C1C[C@@H](NC1)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
SMILES canónico |
C1CC(NC1)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


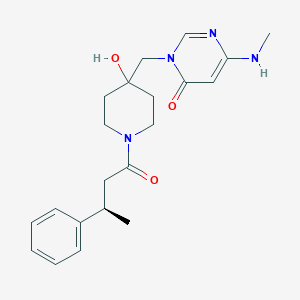
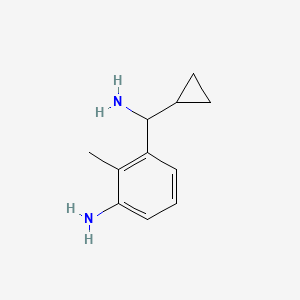
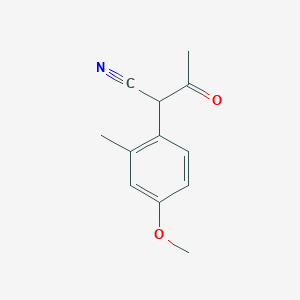
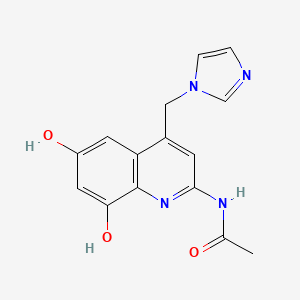
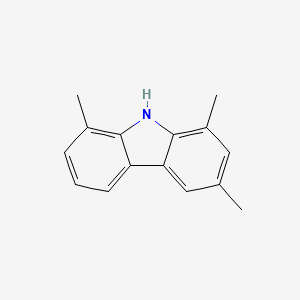
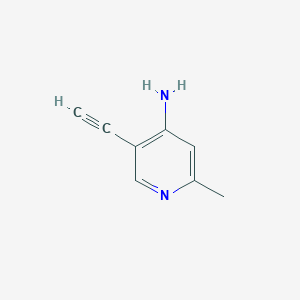
![Pyrimido[5,4-c]pyridazin-8-amine](/img/structure/B12974295.png)
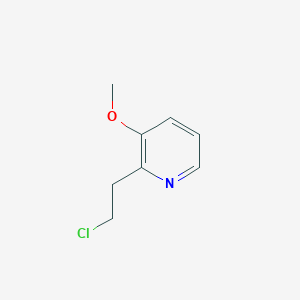
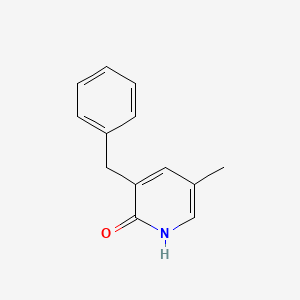
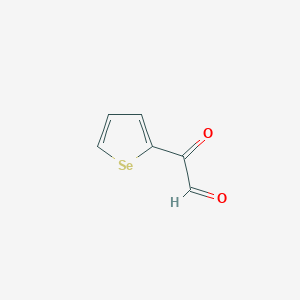
![(2-Bromoimidazo[1,2-a]pyridin-6-yl)methanol](/img/structure/B12974311.png)
